molecular formula C17H23ClN2O6S B269566 5-chloro-2-[2-(4-morpholinyl)-2-oxoethoxy]-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide

5-chloro-2-[2-(4-morpholinyl)-2-oxoethoxy]-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide

Número de catálogo B269566
Peso molecular: 418.9 g/mol
Clave InChI: SKCSMNARFGREKH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-chloro-2-[2-(4-morpholinyl)-2-oxoethoxy]-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide, commonly known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathway of B-cells, which play an important role in the immune system. TAK-659 has been studied extensively for its potential use in the treatment of various B-cell malignancies and autoimmune diseases.

Mecanismo De Acción

TAK-659 works by selectively inhibiting the activity of BTK, which is a key enzyme involved in the signaling pathway of B-cells. BTK is required for the activation of various downstream signaling pathways that play a critical role in the survival and proliferation of B-cells. By inhibiting BTK, TAK-659 blocks the activation of these pathways, leading to the inhibition of B-cell proliferation and survival.
Biochemical and physiological effects:
In preclinical studies, TAK-659 has been found to inhibit B-cell activation and proliferation, induce apoptosis (programmed cell death) in B-cells, and inhibit the production of cytokines (signaling molecules that promote inflammation). TAK-659 has also been found to be well-tolerated in animal models, with no significant toxicity observed.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the major advantages of TAK-659 is its high selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. TAK-659 also has good bioavailability and pharmacokinetic properties, which make it suitable for oral administration. However, one of the limitations of TAK-659 is its relatively low solubility, which can make it difficult to formulate for in vivo studies.

Direcciones Futuras

There are several potential future directions for the development of TAK-659. One area of interest is the use of TAK-659 in combination with other targeted therapies, such as inhibitors of the PI3K/AKT/mTOR pathway, to enhance its anti-tumor activity. Another area of interest is the development of TAK-659 as a treatment for autoimmune diseases, such as rheumatoid arthritis and lupus, which are characterized by dysregulated B-cell activity. Additionally, further studies are needed to optimize the formulation of TAK-659 and to evaluate its safety and efficacy in clinical trials.

Métodos De Síntesis

The synthesis of TAK-659 involves a multi-step process that starts with the reaction of 5-chloro-2-nitrobenzenesulfonamide with 2-(4-morpholinyl)-2-oxoethanol in the presence of a base. The resulting intermediate is then treated with tetrahydro-2-furanylmethylamine to yield the final product. The overall yield of the synthesis is reported to be around 20%.

Aplicaciones Científicas De Investigación

TAK-659 has been extensively studied for its potential use in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In preclinical studies, TAK-659 has shown potent anti-tumor activity and has been found to be well-tolerated in animal models.

Propiedades

Nombre del producto

5-chloro-2-[2-(4-morpholinyl)-2-oxoethoxy]-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide

Fórmula molecular

C17H23ClN2O6S

Peso molecular

418.9 g/mol

Nombre IUPAC

5-chloro-2-(2-morpholin-4-yl-2-oxoethoxy)-N-(oxolan-2-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C17H23ClN2O6S/c18-13-3-4-15(26-12-17(21)20-5-8-24-9-6-20)16(10-13)27(22,23)19-11-14-2-1-7-25-14/h3-4,10,14,19H,1-2,5-9,11-12H2

Clave InChI

SKCSMNARFGREKH-UHFFFAOYSA-N

SMILES

C1CC(OC1)CNS(=O)(=O)C2=C(C=CC(=C2)Cl)OCC(=O)N3CCOCC3

SMILES canónico

C1CC(OC1)CNS(=O)(=O)C2=C(C=CC(=C2)Cl)OCC(=O)N3CCOCC3

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.